molecular formula C14H17N3O2 B11998577 tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate

tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate

Cat. No.: B11998577
M. Wt: 259.30 g/mol
InChI Key: ZXTRHVMIHVMJKJ-CXUHLZMHSA-N
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Preparation Methods

The synthesis of tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate typically involves the reaction of 1H-indole-3-carbaldehyde with tert-butyl hydrazinecarboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Chemical Reactions Analysis

tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate can be compared with other similar compounds, such as:

    tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate: This compound has a similar structure but differs in the position of the indole moiety.

    tert-butyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate: This compound has a phenyl group instead of an indole moiety.

    tert-butyl 2-(aminoacetyl)hydrazinecarboxylate: This compound has an aminoacetyl group instead of an indole moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-8-15-12-7-5-4-6-11(10)12/h4-9,15H,1-3H3,(H,17,18)/b16-9+

InChI Key

ZXTRHVMIHVMJKJ-CXUHLZMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CNC2=CC=CC=C21

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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